molecular formula C7H8F3N B8481175 1H-Pyrrole, 2-(3,3,3-trifluoropropyl)-

1H-Pyrrole, 2-(3,3,3-trifluoropropyl)-

Cat. No.: B8481175
M. Wt: 163.14 g/mol
InChI Key: FLERDDFNTHIJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole, 2-(3,3,3-trifluoropropyl)- is a pyrrole derivative substituted at the 2-position with a 3,3,3-trifluoropropyl group. The trifluoropropyl group is a fluorinated alkyl chain known to enhance metabolic stability, hydrophobicity, and electronic effects due to the strong electron-withdrawing nature of fluorine atoms . Such modifications are common in pharmaceuticals and agrochemicals to optimize bioavailability and target binding .

Properties

Molecular Formula

C7H8F3N

Molecular Weight

163.14 g/mol

IUPAC Name

2-(3,3,3-trifluoropropyl)-1H-pyrrole

InChI

InChI=1S/C7H8F3N/c8-7(9,10)4-3-6-2-1-5-11-6/h1-2,5,11H,3-4H2

InChI Key

FLERDDFNTHIJFH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)CCC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Electron-Withdrawing Effects : Trifluoropropyl groups stabilize adjacent positive charges, making them valuable in bioactive molecules. This property is exploited in Cangrelor for receptor binding .
  • Metabolic Stability : Fluorinated alkyl chains reduce CYP450-mediated metabolism, a critical advantage in pharmaceuticals .
  • Agrochemical vs. Pharmaceutical Design : In pyrethroids, trifluoropropyl enhances physical properties (e.g., volatility), while in pyrrole derivatives, electronic modulation dominates .

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